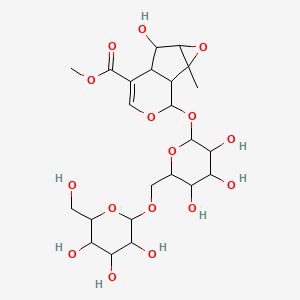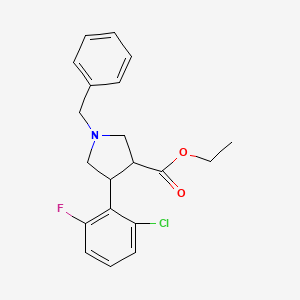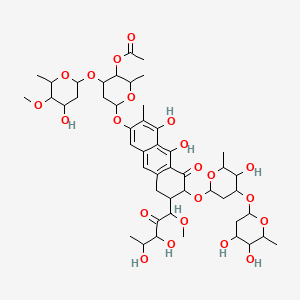
4,4'-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,7-Bis(naphthalen-1-il(fenil)amino)-9H-fluoreno-9,9-diil)difenol es un compuesto orgánico complejo que presenta un núcleo de fluoreno sustituido con grupos naftil y fenil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4,4’-(2,7-Bis(naphthalen-1-il(fenil)amino)-9H-fluoreno-9,9-diil)difenol típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de acoplamiento cruzado de Suzuki-Miyaura, donde los ácidos borónicos y los haluros se acoplan en presencia de un catalizador de paladio. Las condiciones de reacción a menudo requieren una atmósfera inerte, como nitrógeno o argón, y temperaturas que oscilan entre 80 °C y 120 °C .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4,4’-(2,7-Bis(naphthalen-1-il(fenil)amino)-9H-fluoreno-9,9-diil)difenol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, ácidos o bases fuertes para reacciones de sustitución y agentes oxidantes o reductores específicos para reacciones redox. Las condiciones varían, pero a menudo implican temperaturas controladas, atmósferas inertes y disolventes específicos como el tolueno o el diclorometano.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados hidroxilo.
Aplicaciones Científicas De Investigación
4,4’-(2,7-Bis(naphthalen-1-il(fenil)amino)-9H-fluoreno-9,9-diil)difenol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antioxidantes.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y aplicaciones terapéuticas.
Industria: Utilizado en la producción de materiales avanzados, como diodos orgánicos emisores de luz (OLED) y células fotovoltaicas
Mecanismo De Acción
El mecanismo de acción de 4,4’-(2,7-Bis(naphthalen-1-il(fenil)amino)-9H-fluoreno-9,9-diil)difenol implica su interacción con objetivos moleculares específicos y vías. La estructura del compuesto le permite participar en interacciones π-π, enlaces de hidrógeno y otras interacciones no covalentes con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de antraceno: Estos compuestos comparten estructuras aromáticas similares y se utilizan en aplicaciones similares, como OLED y células fotovoltaicas.
Derivados de naftaleno: Estos compuestos también presentan anillos de naftaleno y exhiben actividades biológicas comparables.
Singularidad
4,4’-(2,7-Bis(naphthalen-1-il(fenil)amino)-9H-fluoreno-9,9-diil)difenol es único debido a su patrón de sustitución específico y la presencia de ambos grupos naftil y fenil. Esta combinación imparte propiedades electrónicas y estéricas distintas, mejorando su potencial para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C57H40N2O2 |
|---|---|
Peso molecular |
784.9 g/mol |
Nombre IUPAC |
4-[9-(4-hydroxyphenyl)-2,7-bis(N-naphthalen-1-ylanilino)fluoren-9-yl]phenol |
InChI |
InChI=1S/C57H40N2O2/c60-47-31-25-41(26-32-47)57(42-27-33-48(61)34-28-42)53-37-45(58(43-17-3-1-4-18-43)55-23-11-15-39-13-7-9-21-49(39)55)29-35-51(53)52-36-30-46(38-54(52)57)59(44-19-5-2-6-20-44)56-24-12-16-40-14-8-10-22-50(40)56/h1-38,60-61H |
Clave InChI |
OYMOVAHOJQYYEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C=C(C=C4)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)

![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)


![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)

![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)


